molecular formula C27H28N2O6S B016452 N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester CAS No. 37398-28-0

N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester

Cat. No. B016452
CAS RN: 37398-28-0
M. Wt: 508.6 g/mol
InChI Key: PTKFYPRDXJFAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester is a complex organic molecule, presumably used in the synthesis of peptides and potentially in the study of enzymatic reactions or as a building block in pharmaceutical research. Similar compounds have been studied for their synthesis methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of complex molecules like N-Benzyloxycarbonyl derivatives often involves multi-step reactions, including protection and deprotection of functional groups, and the formation of esters. A related synthesis approach is seen in the synthesis of various N-benzyloxycarbonyl-α-dehydroamino acid methyl esters, which involves condensation of α-oxocarboxylic acids with benzyl carbomate followed by methyl esterification (Shin, Takahashi, & Yonezawa, 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester has been analyzed through various spectroscopic methods, revealing insights into conformation and stabilization. For instance, the crystal structure and conformation analysis of a dipeptide derivative provided insights into the molecules' arrangement and hydrogen bond stabilization (Sukumar, Ponnuswamy, & Jayakumar, 1994).

Chemical Reactions and Properties

Chemical reactions involving N-Benzyloxycarbonyl derivatives can include peptide bond formation, esterification, and reactions under specific conditions leading to the formation or transformation of functional groups. An example of chemical reactivity and properties can be seen in the study of N-fluorenylmethoxycarbonyl-N-methyl-L-cysteine derivatives, indicating methodologies for protecting amino acid residues for peptide synthesis (Liu, Tang, & Jiang, 2002).

Physical Properties Analysis

The physical properties of such compounds are crucial for their handling and application in research. These properties include solubility, melting points, and crystal structure, which are determined by the molecular structure and functional groups present.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under various conditions, and the ability to undergo specific reactions, are defined by the functional groups and overall molecular architecture. Studies on similar compounds, such as the synthesis and properties of amino acid-derived polymers, provide valuable insights into the behavior of these molecules in chemical reactions and their potential applications (Qu, Sanda, & Masuda, 2009).

Scientific Research Applications

Asymmetric Synthesis and Peptide Modification

  • Asymmetric Synthesis of Diastereomers : The compound plays a role in the asymmetric synthesis of diastereomers of protected S-methyl-l-cysteine and S-n-propyl-l-cysteine sulphoxides, utilizing l-cysteine and diacetone-d-glucose as starting materials. This process is indicative of its utility in generating chiral building blocks for further chemical synthesis (Rosa, Ordóñez, & Llera, 2001).

Enzyme-labile Protection and Cleavage

  • Enzyme-labile Protection for Carboxyl Groups : It has been used for coupling with arginine methyl ester through the action of dicyclohexylcarbodiimide, demonstrating its application in the reversible masking of side-chain carboxyl functions of amino acids. This method allows for the selective protection and deprotection of amino acids in peptide synthesis, highlighting its importance in the development of synthetic strategies for proteins and peptides (Glass & Pelzig, 1977).

Synthesis of Complex Organic Molecules

  • Synthesis of Tripeptides and Derivatives : The compound is instrumental in the synthesis of complex organic molecules, such as tripeptides that serve as precursors or analogs for biologically active compounds. This includes its use in synthesizing a tripeptide dimer that undergoes cell-free biosynthetic conversion into penicillanic acid derivatives, showcasing its utility in the field of antibiotics research (Shields et al., 1984).

  • Oligosaccharide Derivatives Synthesis : It facilitates the synthesis of fully protected derivatives of complex oligosaccharides. The meticulous construction of these molecules underscores the versatility of N-benzyloxycarbonyl-protected amino acids in assembling molecules with potential applications in medicinal chemistry and drug development (Iijima & Ogawa, 1989).

properties

IUPAC Name

methyl 3-(5-acetamido-2-phenylmethoxyphenyl)sulfanyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6S/c1-19(30)28-22-13-14-24(34-16-20-9-5-3-6-10-20)25(15-22)36-18-23(26(31)33-2)29-27(32)35-17-21-11-7-4-8-12-21/h3-15,23H,16-18H2,1-2H3,(H,28,30)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKFYPRDXJFAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SCC(C(=O)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390765
Record name N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester

CAS RN

37398-28-0
Record name S-[5-(Acetylamino)-2-(phenylmethoxy)phenyl]-N-[(phenylmethoxy)carbonyl]cysteine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37398-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
Reactant of Route 2
Reactant of Route 2
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
Reactant of Route 3
Reactant of Route 3
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
Reactant of Route 4
Reactant of Route 4
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
Reactant of Route 5
Reactant of Route 5
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
Reactant of Route 6
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.